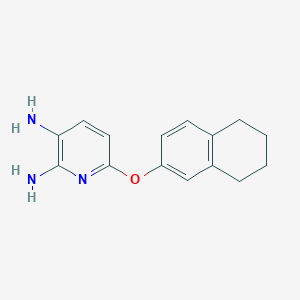

6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine

Description

6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine is a pyridine derivative featuring a 2,3-diamine substitution on the pyridine ring and a 5,6,7,8-tetrahydronaphthalen-2-yloxy group at the 6-position. Its molecular formula is C₁₅H₁₇N₃O, with a molecular weight of 255.32 g/mol, and it is reported to have a purity of 95% .

Properties

IUPAC Name |

6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c16-13-7-8-14(18-15(13)17)19-12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4,16H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSZPGMZPAZDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)OC3=NC(=C(C=C3)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 5,6,7,8-tetrahydronaphthalen-2-ol under specific conditions . The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity

One of the notable applications of this compound is in the development of antimalarial agents. Research has indicated that derivatives of tetrahydronaphthalene compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In a study involving structural optimization of related compounds, derivatives exhibited IC50 values ranging from 1.7 to 3.0 µM against blood-stage parasites . The effectiveness of these compounds suggests potential for further development into therapeutic agents against malaria.

2. Estrogen Receptor Modulation

Another significant application is in the modulation of estrogen receptors. Compounds structurally related to 6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine have been reported to exhibit estrogen receptor activity. These compounds may serve as potential leads in hormone-related therapies or treatments for conditions influenced by estrogen levels .

3. Umami Taste Enhancement

The compound has also been explored for its potential as a taste enhancer, particularly in the context of umami flavoring. Research patents indicate that certain derivatives can act as umami tastants, which may be beneficial in food science and culinary applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Features of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine and Comparable Compounds

Physicochemical and Functional Properties

- Lipophilicity : The tetrahydronaphthalene moiety in the target compound enhances lipophilicity compared to simpler pyridine diamines (e.g., ’s pyrazolopyrimidine) but reduces it relative to fully aromatic naphthalene derivatives ().

- Hydrogen Bonding : The 2,3-diamine groups enable stronger hydrogen bonding than triazine diamines (), which lack adjacent amines. This property may influence solubility or biological interactions.

- Stability : The 95% purity reported for the target compound suggests robust synthesis and purification, comparable to lumazine derivatives purified via column chromatography .

Biological Activity

6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine is a compound that belongs to the class of pyridine derivatives. Pyridine and its derivatives have been widely studied for their biological activities, including antimicrobial, antiviral, and insecticidal properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)pyridine-2,3-diamine. Its molecular formula is C15H17N3O, with a molecular weight of approximately 257.32 g/mol. The structure incorporates a pyridine ring linked to a tetrahydronaphthalene moiety via an ether bond, which may enhance its biological interactions due to the presence of multiple functional groups.

Antimicrobial Activity

Pyridine derivatives have shown significant antimicrobial properties against various pathogens. A study highlighted that compounds with similar structures exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : The compound demonstrated notable inhibitory effects.

- Escherichia coli : Similar activity was observed with MIC values indicating effective concentration levels.

The presence of the tetrahydronaphthalenyl group in the structure may contribute to enhanced hydrophobic interactions with bacterial membranes, thereby increasing its efficacy against these microorganisms .

Insecticidal Activity

Pyridine derivatives have been explored for their insecticidal potential. Compounds resembling 6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine have been tested against various insect species:

- Aphis gossypii : Studies have shown promising results in controlling this pest.

- Mechanism : The mode of action often involves disruption of the insect's hormonal balance or interference with metabolic pathways.

The effectiveness against nymphs and adults suggests potential applications in agricultural pest management .

Case Studies

- Antibacterial Efficacy : A study evaluated several pyridine derivatives for their antibacterial properties. The compound exhibited an MIC against S. aureus at concentrations comparable to established antibiotics .

- Insecticidal Testing : In trials involving Aphis gossypii, the compound showed significant reduction in population when applied at specific concentrations. The results indicated its potential as a biopesticide in integrated pest management strategies .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine?

- Methodological Answer : The synthesis involves two key steps: (1) forming the ether linkage between the pyridine and tetrahydronaphthalene moieties, and (2) introducing the diamine groups. For the ether bond, nucleophilic aromatic substitution under basic conditions (e.g., KOH in ethanol) is commonly employed, using 5,6,7,8-tetrahydronaphthalen-2-ol and a halogenated pyridine precursor. The diamine groups can be introduced via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the structure, with emphasis on the aromatic protons of the pyridine and tetrahydronaphthalene groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : To validate stoichiometry of C, H, and N.

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid environmental release .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) can model transition states and predict regioselectivity during ether bond formation. Molecular docking studies (e.g., AutoDock Vina) may guide structural modifications for enhanced bioactivity. Reaction path searches combined with machine learning (ML) algorithms can narrow optimal conditions (e.g., solvent, catalyst) by analyzing experimental-computational feedback loops .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify the tetrahydronaphthalene ring (e.g., halogenation, methylation) or pyridine’s amino groups (e.g., acetylation, alkylation).

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate-based assays.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How to resolve contradictions in biological assay data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify assay conditions (pH, temperature, solvent consistency). For cell-based assays, confirm cell line authenticity via STR profiling.

- Interference Testing : Rule out false positives/negatives by testing the compound’s stability in assay buffers (e.g., via LC-MS).

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.